2-Bromo-4-methyl-5-nitro-1H-imidazole
Description
Structure
2D Structure
Properties
IUPAC Name |
2-bromo-4-methyl-5-nitro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-2-3(8(9)10)7-4(5)6-2/h1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKBPGXXQSCLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878716 | |
| Record name | 2-BROMO-4-METHYL-5-NITRO-1H-IMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105983-46-8 | |
| Record name | 2-Bromo-4-methyl-5-nitro-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105983468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BROMO-4-METHYL-5-NITRO-1H-IMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Specific Synthesis Steps for 4-bromo-2-nitro-1H-imidazole
A three-step method can be employed for synthesizing 4-bromo-2-nitro-1H-imidazole, ensuring substituent positioning with fewer reaction steps and higher yield:
- Reacting 2-nitroimidazole with sodium hydride in tetrahydrofuran (THF) at -5°C for 15 minutes to 1 hour, then heating to room temperature and reacting with 2-(trimethylsilyl) ethoxymethyl chloride for 1 to 3 hours to obtain 2-nitro-1-((2-(trimethylsilyl) ethoxy) methyl)-1H imidazole.
- Reacting 2-nitro-1-((2-(trimethylsilyl) ethoxy) methyl)-1H imidazole in a mixed solvent of DMF/CHCl3 with N-bromosuccinimide (NBS) for 10 to 24 hours at room temperature to obtain 4-bromo-2-nitro-1-((2-(trimethylsilyl) ethoxy) methyl)-1H imidazole.
- Reacting 4-bromo-2-nitro-1-((2-(trimethylsilyl) ethoxy) methyl)-1H imidazole with trifluoroacetic acid in dichloromethane (DCM) for 1 to 3 hours at room temperature to obtain the final product, 4-bromo-2-nitro-1H-imidazole.
Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole
An efficient two-step method for synthesizing 2-bromo-4-nitroimidazole has been developed, involving dibromination of 4-nitroimidazole followed by selective debromination using an in-situ reductive deiodination strategy.
Step 1: Dibromination of 4-nitroimidazole
- 4-nitroimidazole is added to water in a reactor.
- The mixture is cooled to 0-5 °C, and sodium bicarbonate is added under stirring.
- Bromine is slowly added over 4 hours while maintaining the temperature between 0 and 5 °C.
- The reaction mixture is stirred at 0-5 °C for 1 hour and then at 65 °C for 6 hours.
- After completion, the mixture is cooled, and the pH is adjusted to 2-3 with hydrochloric acid.
- The precipitated 2,5-dibromo-4-nitro-1H-imidazole is filtered, washed with water, and dried.
Table 1. Results of dibromination reaction carried out at different \$$Br2\$$ and \$$NaHCO3\$$ concentrations
| Entry | \$$Br_2\$$ (equiv) | \$$NaHCO_3\$$ (equiv) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 1.2 | 2.0 | 6 | 52 |
| 2 | 1.6 | 2.0 | 6 | 68 |
| 3 | 1.8 | 2.0 | 6 | 73 |
| 4 | 2.0 | 2.0 | 6 | 79 |
| 5 | 2.2 | 2.0 | 6 | 81 |
| 6 | 2.4 | 2.0 | 6 | 84 |
| 7 | 2.6 | 2.0 | 6 | 84 |
| 8 | 2.4 | 1.5 | 6 | 72 |
| 9 | 2.4 | 2.0 | 6 | 84 |
| 10 | 2.4 | 2.3 | 6 | 88 |
| 11 | 2.4 | 2.4 | 6 | 86 |
| 12 | 2.4 | 2.5 | 6 | 85 |
| 13 | 2.4 | 2.3 | 4 | 74 |
| 14 | 2.4 | 2.3 | 8 | 88 |
Step 2: Selective Debromination
- 2,5-dibromo-4-nitro-1H-imidazole is added to glacial acetic acid in a reactor.
- Potassium iodide and sodium sulfite are added under stirring at room temperature.
- The reaction mixture is heated at 120-125 °C for 16 hours, monitoring the reaction by HPLC.
- After completion, acetic acid is distilled off under vacuum.
- Water is added to the crude product, followed by aqueous sodium bisulfite solution to quench excess iodide.
- The mixture is extracted with ethyl acetate, and the combined organic layer is washed with water, dried over sodium sulfate, and concentrated under vacuum to obtain 2-bromo-4-nitroimidazole.
Table 2. Preliminary optimization of debromination reaction
| Entry | Iodinating Agent | Reducing Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | \$$I_2\$$ | \$$Na2SO3\$$ | AcOH | 16 | 42 |
| 2 | KI | \$$Na2SO3\$$ | AcOH | 16 | 64 |
| 3 | TBAI | \$$Na2SO3\$$ | AcOH | 16 | 25 |
| 4 | - | \$$Na2SO3\$$ | AcOH | 16 | 0 |
| 5 | KI | \$$Na2S2O_3\$$ | AcOH | 16 | 20 |
| 6 | KI | \$$NaHSO_3\$$ | AcOH | 16 | 32 |
| 7 | KI | \$$NaHS \cdot xH_2O\$$ | AcOH | 16 | 35 |
| 8 | KI | \$$Na2SO4\$$ | AcOH | 16 | 25 |
| 9 | KI | - | AcOH | 16 | - |
| 10 | KI | \$$Na2SO3\$$ | DMF | 24 | 55 |
| 11 | KI | \$$Na2SO3\$$ | DMA | 18 | 10 |
| 12 | KI | \$$Na2SO3\$$ | NMP | 18 | 0 |
| 13 | KI | \$$Na2SO3\$$ | NMM | 18 | 0 |
| 14 | KI | \$$Na2SO3\$$ | Water | 18 | 0 |
| 15 | KI | \$$Na2SO3\$$ | AcOH | 14 | 56 |
| 16 | KI | \$$Na2SO3\$$ | AcOH | 18 | 64 |
Table 3. Results of optimization of debromination reaction
| Entry | KI (equiv) | \$$Na2SO3\$$ (equiv) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 1.0 | 1.5 | 16 | 48 |
| 2 | 1.2 | 1.5 | 16 | 54 |
| 3 | 1.5 | 1.5 | 16 | 64 |
| 4 | 2.0 | 1.5 | 16 | 64 |
| 5 | 1.5 | 1.0 | 16 | 42 |
| 6 | 1.5 | 1.2 | 16 | 51 |
| 7 | 1.5 | 1.5 | 16 | 64 |
| 8 | 1.5 | 1.8 | 16 | 64 |
| 9 | 1.5 | 2.0 | 16 | 64 |
Table 4. Results of scale-up batches
| Scale | Batch | Yield | HPLC Purity |
|---|---|---|---|
| 4.0 kg | 1 | 88% | 99.1% |
| 4.0 kg | 2 | 87% | 99.3% |
| 4.0 kg | 3 | 86% | 99.2% |
| 5.0 kg | 1 | 64% | 99.4% |
| 5.0 kg | 2 | 63% | 99.2% |
| 5.0 kg | 3 | 64% | 99.2% |
Spectroscopic Data
Key spectroscopic markers to confirm the structure and purity of the compound:
- FTIR :
- Nitro group (C-NO2) asymmetric/symmetric stretches: 1513–1461 \$$cm^{-1}\$$
- C-Br stretch: ~590 \$$cm^{-1}\$$
- Methyl C-H stretch: ~2973 \$$cm^{-1}\$$
- ¹H NMR
- Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (e.g., m/z 286.01 for a related bromoimidazole derivative).
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon), metal hydrides (e.g., lithium aluminum hydride).
Oxidation: Potassium permanganate, sulfuric acid.
Major Products
Substitution: Various substituted imidazoles depending on the nucleophile used.
Reduction: 2-Bromo-4-methyl-5-amino-1H-imidazole.
Oxidation: 2-Bromo-4-carboxy-5-nitro-1H-imidazole.
Scientific Research Applications
2-Bromo-4-methyl-5-nitro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of antiviral and anticancer drugs.
Industry: Utilized in the production of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 2-Bromo-4-methyl-5-nitro-1H-imidazole is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and other cellular components. This property makes it a potential candidate for antimicrobial and anticancer applications. The bromine atom and the imidazole ring contribute to its binding affinity to specific molecular targets, enhancing its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Physical Properties
The following table compares 2-bromo-4-methyl-5-nitro-1H-imidazole with structurally related imidazole derivatives:
Key Observations:
Nitro Group Impact: The nitro group in the target compound increases polarity and melting point (relative to non-nitro analogs) and stabilizes intermediates in substitution reactions .
Halogen Effects : Bromine’s superior leaving-group ability (vs. chlorine) enhances electrophilic substitution efficiency in the target compound .
Positional Isomerism: In 5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole, the nitro group at C4 (vs.
Spectral Data:
Biological Activity
2-Bromo-4-methyl-5-nitro-1H-imidazole is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, mechanisms of action, and biological applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 219.02 g/mol. Its structure features a five-membered imidazole ring with a bromine atom at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position. These substituents contribute to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 219.02 g/mol |
| Appearance | Pale yellow to off-white powder |
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and other cellular components, making it a potential candidate for antimicrobial and anticancer applications. The bromine atom and imidazole ring enhance its binding affinity to specific molecular targets, thereby increasing its biological efficacy.
Antimicrobial Activity
Research has shown that compounds containing nitro groups exhibit significant antimicrobial properties. For instance, studies indicate that this compound disrupts bacterial cell walls, leading to cell death. The compound has been explored for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various nitroimidazoles, this compound demonstrated an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics. The presence of the nitro group was found essential for its activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Its ability to induce apoptosis in cancer cells has been documented in several studies.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (breast cancer) | 10.0 | Induces apoptosis via caspase activation |
| HepG2 (liver cancer) | 15.0 | DNA damage and cell cycle arrest |
In vitro studies have shown that treatment with this compound leads to morphological changes in cancer cells consistent with apoptosis, as evidenced by increased caspase-3 activity .
Applications in Drug Development
Given its promising biological activities, this compound is being explored as an intermediate in the synthesis of new pharmaceuticals targeting microbial infections and cancer. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity.
Q & A
Q. What are the standard synthetic routes for preparing 2-Bromo-4-methyl-5-nitro-1H-imidazole, and how can reaction conditions be optimized to improve yield and purity?
The synthesis typically involves sequential functionalization of the imidazole core. A common approach includes:
- Bromination : Introducing the bromo group at the 2-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
- Nitration : Selective nitration at the 5-position using mixed acids (HNO₃/H₂SO₄) or acetyl nitrate. Temperature control (<10°C) is critical to avoid over-nitration .
- Methylation : A methyl group can be introduced via alkylation (e.g., methyl iodide) or via pre-functionalized precursors.
Q. Optimization strategies :
- Use polar aprotic solvents (DMF, DMSO) to enhance reactivity.
- Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Characterize intermediates using FTIR (e.g., C-Br stretch at ~590 cm⁻¹) and ¹H NMR (methyl protons at δ ~2.6 ppm) .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
Key spectroscopic markers include:
- FTIR :
- Nitro group (C-NO₂) asymmetric/symmetric stretches: 1513–1461 cm⁻¹ .
- C-Br stretch: ~590 cm⁻¹ .
- Methyl C-H stretch: ~2973 cm⁻¹ .
- ¹H NMR :
- Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (e.g., m/z 286.01 for a related bromoimidazole derivative) .
Advanced Research Questions
Q. What strategies resolve crystallographic phase problems when determining the crystal structure of this compound using SHELX software?
- Phase Annealing : Implemented in SHELX-90, this method combines simulated annealing with direct phases to improve success rates for large structures. Use negative quartet relationships to refine phases .
- Direct Methods : SHELXS employs Patterson or dual-space recycling to solve structures at atomic resolution. For twinned data, SHELXL supports refinement with HKLF5 format .
- Validation : Cross-check results with hydrogen bonding patterns (e.g., graph set analysis) to ensure geometric plausibility .
Q. How do hydrogen bonding interactions influence the supramolecular assembly of this compound in the solid state?
- Graph Set Analysis : Classify hydrogen bonds (e.g., N-H···O, C-H···Br) into motifs like R₂²(8) rings or chains. For example, bromo and nitro groups often act as acceptors, stabilizing layered or helical packing .
- Energetic Contributions : Strong N-H···O bonds (2.8–3.0 Å) dominate lattice energy, while weaker C-H···Br interactions (3.3–3.5 Å) contribute to 3D stability .
Q. How can contradictory data between computational docking predictions and experimental binding affinities be analyzed for this compound derivatives?
- Validation Workflow :
- Docking Parameters : Re-optimize force fields (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit) .
- Experimental Controls : Repeat assays (e.g., EGFR inhibition) under standardized conditions (pH 7.4, 37°C) to minimize variability .
- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing nitro vs. electron-donating methyl) with activity trends. For example, nitro groups enhance π-stacking in hydrophobic pockets .
Q. What methodological approaches are recommended for structure-activity relationship (SAR) studies of this compound derivatives?
- Substituent Screening : Synthesize analogs with varied substituents (e.g., 4-chloro, 5-fluoro) to assess electronic/steric effects on bioactivity .
- Pharmacophore Mapping : Identify critical interaction sites (e.g., bromo for halogen bonding, nitro for charge transfer) using molecular docking (AutoDock Vina) and MD simulations .
- ADMET Profiling : Predict pharmacokinetics (e.g., CYP450 inhibition) via SwissADME and validate with in vitro assays (e.g., microsomal stability) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
